molecular formula C22H39NO B12662423 2-(Digeranylamino)ethanol CAS No. 19902-04-6

2-(Digeranylamino)ethanol

Cat. No.: B12662423
CAS No.: 19902-04-6
M. Wt: 333.6 g/mol
InChI Key: RWMPUGIHKQSBJI-JFMUQQRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Piscicide Research and the Role of 2-(Digeranylamino)ethanol (B12662430) (GD-174) in Fisheries Management

The history of fisheries management is marked by ongoing efforts to control undesirable or invasive fish species, with the common carp (B13450389) (Cyprinus carpio) often being a primary target for reclamation projects. tandfonline.com For decades, general fish toxicants like rotenone (B1679576) and antimycin have been the principal tools for such endeavors. tandfonline.comusgs.gov However, the broad-spectrum activity of these chemicals, which often results in the death of non-target game fish, has led to negative public perception and a demand for more selective control methods. tandfonline.com

In this context, research into new, more specific chemical agents became a priority. The U.S. Fish and Wildlife Service (FWS) was actively involved in testing experimental compounds. usgs.gov Among these was this compound, designated GD-174, which was identified as a candidate piscicide. usgs.gov Initial laboratory tests and small-scale trials in plastic swimming pools conducted in the early 1970s were highly encouraging. tandfonline.com These studies suggested that GD-174 exhibited a significant degree of selective toxicity towards common carp over many other warmwater fish species. tandfonline.comtandfonline.com An unusual and desirable characteristic reported was that the chemical's toxicity increased in higher pH conditions, which is typical of the fertile, alkaline waters where problem carp populations often thrive. tandfonline.comscispace.com

Spurred by these promising laboratory findings, GD-174 advanced to more extensive efficacy trials in natural pond environments under a wide variety of conditions. usgs.govusgs.gov However, the results from these field trials were largely disappointing and failed to replicate the selective action observed in the lab. tandfonline.comusgs.govusgs.govusgs.gov In 25 pond trials, 20 were judged to be unsuccessful. usgs.govtandfonline.com The chemical's activity proved to be unpredictable; in some cases, it killed the target carp with minimal impact on other fish, but in other trials, no fish were killed at all, or large numbers of non-target species were eliminated. tandfonline.comusgs.govusgs.govtandfonline.com Researchers found that the success or failure of the treatments could not be correlated with any specific combination of physical, chemical, or biological factors. usgs.govusgs.gov

Due to this inability to predict its effects in mixed fish populations, the National Fishery Research Laboratory discontinued (B1498344) the further development of GD-174 as a selective toxicant for carp. tandfonline.comusgs.govusgs.govtandfonline.com Despite its failure as a selective agent, it was noted that GD-174 was an excellent general piscicide and was considered a potential candidate to replace rotenone or antimycin should their use in fisheries be discontinued. tandfonline.comusgs.gov

Nomenclature and Chemical Identity in Scholarly Literature

In academic and research settings, the compound is primarily identified by its chemical name, this compound. However, it is most commonly known by its experimental designation, GD-174. tandfonline.comusgs.govusgs.gov Its chemical structure is characterized by an amino ethanol (B145695) backbone to which two geranyl groups are attached. ontosight.ai This structure, particularly the hydrophobic nature of the geranyl groups, is fundamental to its biological interactions. ontosight.ai

The following table summarizes the key identifiers and chemical properties of this compound.

Identifier/PropertyValueSource(s)
Common Name This compound tandfonline.comusgs.govechemportal.orgnih.gov
Common Designation GD-174 tandfonline.comtandfonline.comusgs.govusgs.govtandfonline.com
CAS Number 19902-04-6 echemportal.orgevitachem.comepa.gov
Molecular Formula C₂₂H₃₉NO nih.govepa.gov
Average Mass 333.56 g/mol epa.gov
Monoisotopic Mass 333.303165 g/mol epa.gov
UNII (Unique Ingredient Identifier) S52VO39565 ontosight.ainih.gov
DTXSID (DSSTox Substance ID) DTXSID0040333 epa.gov

This table is interactive. Click on the headers to sort the data.

Overview of Research Trajectories and Significant Findings Pertaining to this compound

The research trajectory for this compound (GD-174) followed a logical progression from laboratory discovery to field application evaluation, a common path for candidate fishery management chemicals. usgs.gov

The initial and most significant finding from laboratory research was the compound's selective toxicity to common carp. usgs.govtandfonline.com Studies also delineated its toxicological profile under various environmental conditions. It was found that the toxicity of GD-174 to four species of carp was not significantly affected by changes in water temperature or hardness. scispace.com However, its potency was notably increased at a higher pH. scispace.com

The pivotal stage of research involved moving from controlled laboratory settings to real-world pond trials. The primary finding from this phase was the compound's profound ineffectiveness and unpredictability in the field. usgs.govusgs.gov Pre-treatment, on-site toxicity tests were found to be misleading, indicating concentrations that ultimately failed to kill all carp in 19 out of 23 ponds. tandfonline.comusgs.govtandfonline.com The lack of correlation between treatment outcomes and environmental variables was a critical finding, as it underscored the unreliability of the chemical for practical fisheries management. usgs.govusgs.govtandfonline.com

A secondary finding during its evaluation was the identification of phytotoxic properties, though these were not considered a significant barrier to potential registration at the time. usgs.gov Ultimately, the research concluded that because the activity of GD-174 against mixed fish populations could not be reliably predicted, its development as a selective piscicide was not viable. usgs.govusgs.govtandfonline.com This led to the formal discontinuation of research and development for this specific application by the National Fishery Research Laboratory. tandfonline.comusgs.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19902-04-6

Molecular Formula

C22H39NO

Molecular Weight

333.6 g/mol

IUPAC Name

2-[bis[(2E)-3,7-dimethylocta-2,6-dienyl]amino]ethanol

InChI

InChI=1S/C22H39NO/c1-19(2)9-7-11-21(5)13-15-23(17-18-24)16-14-22(6)12-8-10-20(3)4/h9-10,13-14,24H,7-8,11-12,15-18H2,1-6H3/b21-13+,22-14+

InChI Key

RWMPUGIHKQSBJI-JFMUQQRKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CN(C/C=C(/CCC=C(C)C)\C)CCO)/C)C

Canonical SMILES

CC(=CCCC(=CCN(CCO)CC=C(C)CCC=C(C)C)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 2 Digeranylamino Ethanol

Established and Proposed Synthetic Routes to 2-(Digeranylamino)ethanol (B12662430)

The construction of this compound involves the formation of two carbon-nitrogen bonds between an ethanolamine (B43304) backbone and two geranyl groups. The most probable synthetic strategies are based on the N-alkylation of ethanolamine.

Precursor Compound Utilization in this compound Synthesis

The synthesis of this compound logically proceeds from two primary precursor molecules:

Ethanolamine: This bifunctional molecule provides the core 2-aminoethanol structure.

A Geranyl Electrophile: The two geranyl groups are introduced via an alkylating agent. The most common precursor for this purpose would be a geranyl halide, such as (E)-Geranyl bromide or (E)-Geranyl chloride . These are derived from geraniol (B1671447), a naturally abundant terpene alcohol.

The direct reaction between these precursors forms the basis of the most likely synthetic route.

General Principles of N-Alkylated Ethanolamine Synthesis Relevant to this compound

The synthesis of N-alkylated ethanolamines is a fundamental process in organic chemistry, with applications in the production of surfactants, pharmaceuticals, and other specialty chemicals medcraveonline.com. The preparation of this compound would fall under the category of N,N-dialkylated ethanolamines. Several general methods are applicable.

Direct N-Alkylation with Alkyl Halides: This is the most direct and widely used method for N-alkylation acsgcipr.orgrsc.org. The synthesis would involve the reaction of ethanolamine with two equivalents of a geranyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of ethanolamine attacks the electrophilic carbon of the geranyl halide, displacing the halide leaving group.

A significant challenge in this approach is controlling the degree of alkylation chemrxiv.orgresearchgate.net. The reaction of ethanolamine with an alkyl halide can produce a mixture of mono-N-alkylated, di-N,N-alkylated, and even quaternary ammonium (B1175870) salt products researchgate.net. To favor the desired N,N-dialkylation product, an excess of the alkylating agent (geranyl halide) is typically used chemrxiv.org. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion. The choice of solvent and reaction temperature is also crucial for optimizing the yield of the desired tertiary amine.

Alternative Synthetic Approaches: While direct alkylation is most probable, other methods for synthesizing N,N-dialkylated ethanolamines exist. For instance, some industrial syntheses of compounds like N,N-diethylethanolamine involve the reaction of a secondary amine (diethylamine) with ethylene (B1197577) oxide google.comgoogle.comnbinno.comatamanchemicals.com. Applying this logic to this compound would require the prior synthesis of digeranylamine, which would then be reacted with ethylene oxide. This multi-step approach is generally less efficient than direct dialkylation of ethanolamine.

Another strategy is reductive amination, which involves reacting a carbonyl compound with an amine in the presence of a reducing agent researchgate.net. However, this is less direct for the synthesis of this compound from its logical precursors.

The table below summarizes the key features of the most relevant synthetic principle.

Synthetic Principle Reactants Key Considerations Relevance to this compound
Direct N-AlkylationEthanolamine, Geranyl Halide, BaseStoichiometry of reactants, reaction temperature, choice of base and solvent, potential for over-alkylation. researchgate.netHighly relevant and represents the most plausible and direct synthetic route.
Reaction with Ethylene OxideDigeranylamine, Ethylene OxideRequires prior synthesis of the secondary amine (digeranylamine), which adds steps to the overall process. nbinno.comatamanchemicals.comLess direct, but a feasible alternative pathway.

Exploration of Digeranylaminoethanol Derivatives and Analogues

The structural framework of this compound, combining a polar amino alcohol head with lipophilic terpene tails, makes it an interesting target for the design of analogues with potentially modified biological activities. Amino alcohols are recognized as important constituents in biologically active molecules and pharmaceuticals researchgate.netresearchgate.net.

Design and Synthesis of Structural Analogues for Modified Biological Activities

The design and synthesis of structural analogues are a cornerstone of medicinal chemistry, aiming to improve a molecule's efficacy, selectivity, or pharmacokinetic properties. For this compound, several modification strategies could be explored.

Modification of the Terpene Chains: The two geranyl groups could be replaced with other terpene moieties (e.g., neryl, farnesyl, linalyl) or other long-chain alkyl or aryl groups. This would alter the molecule's lipophilicity and steric bulk, which could significantly impact its interaction with biological targets.

Modification of the Ethanolamine Backbone: The ethanolamine core could be altered. For example, using propanolamine (B44665) or other amino alcohol precursors would change the spacing between the nitrogen and hydroxyl groups. The hydroxyl group itself could be esterified or etherified to create new derivatives.

Introduction of Additional Functional Groups: Functional groups could be introduced onto the terpene chains or the ethanolamine backbone to create new interaction points with biological targets.

The synthesis of these analogues would follow similar chemical principles to those for the parent compound, utilizing the appropriate precursor molecules nih.govnih.gov. For example, synthesizing a farnesyl analogue would involve using farnesyl bromide instead of geranyl bromide.

Stereochemical Considerations in this compound Synthesis

Stereochemistry is a critical factor in the biological activity of many molecules, as different stereoisomers can have vastly different interactions with chiral biological targets like enzymes and receptors nih.govlongdom.orgmdpi.commhmedical.com.

The structure of this compound contains two geranyl groups. The geranyl moiety possesses a trisubstituted double bond between carbons 2 and 3, which can exist as either an (E) (trans) or (Z) (cis) isomer. Therefore, this compound can exist as three potential stereoisomers:

(E,E)-2-(Digeranylamino)ethanol: Both geranyl groups have the (E) configuration.

(E,Z)-2-(Digeranylamino)ethanol: One geranyl group is (E) and the other is (Z).

(Z,Z)-2-(Digeranylamino)ethanol: Both geranyl groups have the (Z) configuration (this would be named 2-(Dinerylamino)ethanol).

The specific stereoisomer obtained is dictated by the stereochemistry of the starting geranyl halide precursor mdpi.com. Natural geraniol is predominantly the (E) isomer, so a synthesis starting from standard commercial geranyl bromide would be expected to yield the (E,E) isomer. To synthesize the other isomers, the corresponding stereochemically pure (Z)-geranyl (neryl) precursors would be required. The control of stereochemistry during the synthesis is crucial, as the different spatial arrangements of the terpene chains in the (E,E), (E,Z), and (Z,Z) isomers could lead to significant differences in their biological activity profiles mdpi.come3s-conferences.org.

Biological Activity and Mechanistic Investigations of 2 Digeranylamino Ethanol As a Selective Agent

Differential Biological Impact on Aquatic Organisms

The compound 2-(digeranylamino)ethanol (B12662430), also known as GD-174, was identified as a candidate piscicide, with initial laboratory research indicating its potential as a selective agent for the control of common carp (B13450389) (Cyprus carpio) usgs.govusgs.gov. However, its performance in practical applications revealed significant variability in its biological impact on both target and non-target aquatic species.

Initial laboratory assessments suggested that this compound was selectively toxic to the common carp usgs.gov. This finding prompted further investigation into its use as a tool for managing populations of this specific species. Subsequent efficacy trials in pond environments, however, produced inconsistent and often disappointing results usgs.govusgs.gov.

Table 1: Summary of this compound (GD-174) Pond Trial Outcomes

Outcome Category Number of Trials Description
Successful 5 of 25 Achieved selective control of common carp with little to no impact on non-target species. usgs.gov
Unsuccessful 20 of 25 Failed to achieve the desired selective control. usgs.gov
Sub-category: Incomplete Carp Mortality 19 of 23 Failed to kill all target common carp. usgs.gov
Sub-category: Non-Target Mortality Variable In some trials, large numbers of non-target fishes were killed. usgs.gov
Sub-category: No Efficacy Variable In some trials, no fish were killed. usgs.gov

The sensitivity of different aquatic species to this compound showed a distinct lack of a predictable pattern in field conditions. While laboratory data pointed towards a higher toxicity for common carp, this selectivity was not consistently replicated in mixed-species environments usgs.gov. Studies determined that GD-174 was more toxic to common carp compared to grass carp (Ctenopharyngodon idella), bighead carp (Aristichthyes nobilis), and silver carp (Hypophthalmichthys molitrix) under laboratory conditions tandfonline.comoup.com. The 96-hour LC50 (the concentration required to kill 50% of the test population in 96 hours) for GD-174 ranged from 0.05 to 0.55 parts per million (ppm) across these four carp species tandfonline.comoup.com.

The unpredictable nature of its effects in pond trials—ranging from targeted efficacy to broad toxicity against non-target species, or a complete lack of effect—indicates a complex interaction between the compound, the specific species present, and prevailing environmental conditions usgs.govusgs.gov. This variability prevented the establishment of a reliable species-specific sensitivity pattern, a critical factor for a selective control agent. Due to this unpredictability, further development of the compound for carp control was discontinued (B1498344) usgs.govusgs.gov.

Environmental Modulators of Biological Activity

The efficacy of a chemical agent in an aquatic environment can be significantly influenced by various physical and chemical parameters of the water. Investigations into this compound sought to determine the extent to which factors such as pH, temperature, and water hardness modulated its biological activity.

In laboratory settings, the toxicity of this compound to four species of carp was observed to increase at higher pH levels tandfonline.comoup.com. However, broader field trial analyses presented a more complex picture. Despite the laboratory findings, comprehensive evaluations of pond trials were unable to establish a consistent or predictable correlation between water pH and the success or failure of treatments with this compound usgs.govusgs.gov. The variable outcomes in the field suggest that while pH may have an influence, its effect could be overshadowed or confounded by other interacting variables in a natural aquatic ecosystem.

The concentration of dissolved minerals, particularly calcium and magnesium ions, determines water hardness, which can influence the bioavailability and toxicity of chemical compounds. For this compound, laboratory investigations found that its toxicity to carp species was largely unaffected by differences in water hardness tandfonline.comoup.com. This observation from controlled studies was mirrored in the results from the pond trials. No discernible link was found between the hardness of the water and the variable efficacy of the chemical in controlling common carp populations usgs.govusgs.gov.

Table 2: Influence of Environmental Factors on GD-174 Toxicity in Laboratory vs. Field Settings

Environmental Factor Laboratory Finding (on Carp Species) Field Trial Finding (Mixed Species)
Water pH Toxicity increased at higher pH levels. tandfonline.comoup.com No predictable correlation with treatment success or failure. usgs.gov
Water Temperature Little to no effect on toxicity. tandfonline.comoup.com No predictable correlation with treatment success or failure. usgs.gov
Water Hardness Little to no effect on toxicity. tandfonline.comoup.com No predictable correlation with treatment success or failure. usgs.gov

Role of Turbidity and Aquatic Vegetation on this compound Activity

The efficacy of this compound can be significantly influenced by environmental factors such as water turbidity and the presence of aquatic vegetation. High levels of turbidity, caused by suspended sediments, algae, and other organic matter, can reduce the bioavailability of the compound by adsorption to particulate surfaces. This necessitates a greater amount of the compound to achieve the desired biological effect.

Aquatic vegetation can also impact the distribution and concentration of this compound in the water column. Dense beds of submerged or emergent plants can act as a physical barrier, limiting the dispersal of the compound. Furthermore, some aquatic plant species may absorb or metabolize the compound, further reducing its concentration and effectiveness in the target area. The complex interactions between turbidity, aquatic vegetation, and the chemical properties of this compound highlight the challenges in predicting its activity in diverse aquatic ecosystems.

Interaction with Environmental Contaminants and Residues Altering Sensitivity

The presence of other environmental contaminants can alter the sensitivity of target organisms to this compound. For instance, prior exposure to certain pesticides or industrial chemicals may induce metabolic pathways in organisms that could either enhance or decrease the toxicity of this compound. Synergistic interactions, where the combined effect of the contaminant and this compound is greater than the sum of their individual effects, are of particular concern.

Conversely, antagonistic interactions may also occur, where one chemical reduces the effect of the other. The nature of these interactions is dependent on the specific contaminants present, their concentrations, and the physiological status of the target organisms. Understanding these complex interactions is crucial for assessing the environmental risk and predicting the selective activity of this compound in polluted waters.

Proposed Biological Mechanisms of Action of this compound

Cellular and Subcellular Targets of Action

The precise cellular and subcellular targets of this compound are a subject of ongoing research. Preliminary studies suggest that its lipophilic nature, conferred by the two geranyl groups, facilitates its passage across cell membranes. Once inside the cell, it is hypothesized to interact with and disrupt the function of various intracellular organelles.

Potential targets include the mitochondria, where it may interfere with the electron transport chain and oxidative phosphorylation, leading to a depletion of cellular energy (ATP). The endoplasmic reticulum and Golgi apparatus are other potential sites of action, where the compound could disrupt protein synthesis and trafficking. Furthermore, interactions with the cell nucleus and effects on gene expression cannot be ruled out. Identifying the specific molecular targets is key to understanding the selective toxicity of this compound.

Biochemical Pathways Affected by this compound

The interaction of this compound with cellular targets can trigger a cascade of effects on various biochemical pathways. Disruption of mitochondrial function, for example, would have profound impacts on cellular respiration and energy metabolism. This could lead to an increase in anaerobic glycolysis as a compensatory mechanism for ATP production.

Furthermore, interference with the endoplasmic reticulum could induce the unfolded protein response, a cellular stress response pathway. The compound may also affect signaling pathways involved in cell growth, proliferation, and apoptosis. Elucidating the specific biochemical pathways affected by this compound is essential for a comprehensive understanding of its mechanism of action and its selective biological activity.

Analytical Methodologies for the Characterization and Detection of 2 Digeranylamino Ethanol

Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed structural characterization of 2-(digeranylamino)ethanol (B12662430), providing insights into its functional groups, connectivity, and molecular weight.

Infrared (IR) Spectroscopy: Infrared spectroscopy is a fundamental technique used to identify the functional groups present in this compound. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its alcohol and tertiary amine functionalities, as well as the hydrocarbon backbone.

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group and is broadened due to hydrogen bonding.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond typically appears in the 1250-1020 cm⁻¹ region.

C-O Stretch: A strong band for the C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹.

C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the geranyl and ethyl groups.

C=C Stretch: The carbon-carbon double bonds within the geranyl groups would give rise to a medium intensity band around 1670 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. Both ¹H and ¹³C NMR would be essential for unambiguous structure confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for the various hydrogen atoms in the molecule. Key expected signals would include those for the methyl groups on the geranyl chains, the olefinic protons, the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, and the hydroxyl proton. The chemical shifts and coupling patterns of these signals would allow for the complete assignment of the proton environment.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. This would include the carbons of the methyl, methylene, and methine groups in the geranyl moieties, as well as the carbons of the ethanolamine (B43304) backbone.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. The molecular formula of this compound is C₂₂H₃₉NO, corresponding to a monoisotopic mass of approximately 333.3032 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 333. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), a common fragmentation pathway for amines, and dehydration (loss of H₂O) from the alcohol group.

Technique Expected Observations for this compound
Infrared (IR) Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹), C-N stretch (~1250-1020 cm⁻¹), C-O stretch (~1050 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), C=C stretch (~1670 cm⁻¹)
¹H NMR Spectroscopy Signals for methyl, olefinic, methylene (adjacent to N and O), and hydroxyl protons with characteristic chemical shifts and coupling constants.
¹³C NMR Spectroscopy Resonances for all unique carbon atoms in the geranyl and ethanolamine moieties.
Mass Spectrometry (MS) Molecular ion peak at m/z 333. Characteristic fragmentation patterns including alpha-cleavage and loss of water.

Chromatographic Separation Methods for Purity Assessment and Quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are vital for separating this compound from impurities and for its quantification in various samples.

Gas Chromatography (GC): Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds like this compound. Due to the presence of the polar hydroxyl and amine groups, derivatization may sometimes be employed to improve peak shape and reduce tailing. However, direct analysis on a polar capillary column (e.g., wax-type columns) is often feasible. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for quantification. For identification, GC coupled with Mass Spectrometry (GC-MS) is the gold standard, providing both retention time and mass spectral data.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds. For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution would likely provide good separation. Detection can be achieved using a UV detector if the compound possesses a chromophore or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For enhanced sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool.

Method Stationary Phase (Column) Mobile Phase/Carrier Gas Detector Application
Gas Chromatography (GC) Polar capillary column (e.g., Wax)Inert gas (e.g., Helium, Nitrogen)FID, MSPurity assessment, quantification, identification of volatile impurities.
High-Performance Liquid Chromatography (HPLC) Reversed-phase (e.g., C18)Acetonitrile/Methanol and buffered waterUV, ELSD, CAD, MSPurity assessment, quantification of non-volatile impurities, analysis in complex matrices.

Advanced Analytical Techniques for Trace Analysis in Environmental Matrices

The detection of trace levels of this compound in environmental samples such as water or soil requires highly sensitive and selective analytical methods. These advanced techniques typically involve a sample preparation step to extract and concentrate the analyte, followed by sophisticated instrumental analysis.

Sample Preparation:

Solid-Phase Extraction (SPE): This is a common technique for the extraction of organic compounds from aqueous samples. A sorbent material that can retain this compound is chosen, and the sample is passed through it. The compound is then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): This involves extracting the compound from the aqueous phase into an immiscible organic solvent.

Instrumental Analysis:

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers very high selectivity and sensitivity by using multiple stages of mass analysis. It is particularly useful for reducing matrix interference and achieving low detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the premier analytical tool for trace analysis of a wide range of organic compounds in environmental matrices. Its high sensitivity and selectivity allow for the detection of this compound at very low concentrations (parts per billion or even parts per trillion levels). The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes provides excellent specificity.

These advanced methods are crucial for environmental monitoring and understanding the fate and transport of this compound in the environment.

Advanced Research Perspectives and Future Directions for 2 Digeranylamino Ethanol

Re-evaluation of Selective Biological Control Strategies Utilizing 2-(Digeranylamino)ethanol (B12662430) Analogues

The initial impetus for investigating this compound stemmed from its selective toxicity to common carp (B13450389) (Cyprinus carpio) observed in laboratory settings. usgs.gov This selectivity suggested its potential as a targeted agent for controlling invasive carp populations with minimal impact on native fish species. However, this promise was not realized in more complex, real-world ecosystems.

Extensive efficacy trials conducted in ponds under a wide variety of environmental conditions yielded disappointing and unpredictable results. usgs.gov A key study by the National Fishery Research Laboratory found that pre-treatment, on-site toxicity tests were often misleading, indicating concentrations that subsequently failed to achieve a complete kill of the target carp population in 19 out of 23 pond trials. usgs.gov The outcomes of these trials were highly variable:

In some cases, the compound effectively killed the target carp with little to no effect on non-target species. usgs.gov

In other trials, no fish were killed at all. usgs.gov

Conversely, some applications resulted in the death of large numbers of non-target fishes. usgs.gov

This stark inconsistency between controlled laboratory results and variable field performance is summarized below.

Trial EnvironmentObserved EfficacyOutcome
Laboratory High selective toxicity to Common CarpDeemed a promising candidate piscicide
Pond Trials (Field) Unpredictable; ranged from no effect to non-selective toxicityDeemed an unreliable and ineffective agent

The inability to correlate the success or failure of the treatments with any specific combination of physical, chemical, or biological factors was a critical finding. usgs.gov Due to this unpredictability, the development of GD-174 as a selective piscicide was discontinued (B1498344). usgs.gov Consequently, research into synthesizing and evaluating analogues of this compound for selective biological control has not been a significant focus in subsequent published research.

Mechanistic Elucidation of Environmental Degradation Pathways and their Impact on Biological Activity

For a molecule with its structure—containing tertiary amine, alcohol, and long unsaturated alkyl (geranyl) functional groups—several degradation pathways would typically be investigated. These include:

Biodegradation: The breakdown of the compound by microorganisms like bacteria and fungi. The long geranyl chains would likely be targeted by oxidative enzymatic processes.

Photodegradation: The decomposition of the molecule upon exposure to sunlight. The double bonds within the geranyl groups could be susceptible to photo-oxidation.

Without empirical data, the degradation rate, the identity of breakdown metabolites, and their potential biological activity remain unknown. Such studies would be a prerequisite for any renewed consideration of this compound for environmental application.

Development of Predictive Models for Efficacy in Diverse Aquatic Environments

Predictive models are essential tools for applying piscicides effectively, as they help determine appropriate concentrations based on environmental variables. However, the development of such models for this compound was fundamentally undermined by its erratic performance in field trials. usgs.gov

A core finding from the pond studies was that the compound's activity could not be reliably correlated with any particular set of environmental factors. usgs.gov This makes the creation of a predictive model for its efficacy practically impossible. A functional model would require consistent relationships between input parameters and the compound's biological effect.

The table below shows the types of environmental parameters that would typically be essential inputs for a predictive model of a piscicide's efficacy. The failure of this compound to show consistent responses to these variables is the primary reason for the absence of such a model.

Parameter CategorySpecific Variables
Water Chemistry pH, Alkalinity, Hardness, Dissolved Organic Carbon
Physical Conditions Temperature, Turbidity, Water Flow, Sunlight Exposure
Biological Factors Target Species Density, Non-Target Species Assemblage, Algal Biomass

Given that the biological activity of GD-174 cannot be predicted, its use as a management tool is considered untenable. usgs.gov

Investigation of Novel Biological Applications Beyond Historically Studied Piscicidal Activity

Following the discontinuation of research into this compound as a selective piscicide, there has been no significant body of published work exploring novel biological applications for the compound. While its chemical structure, featuring both lipophilic (fat-soluble) and hydrophilic (water-soluble) regions, could theoretically allow for various biological interactions, these have not been actively investigated. A search of scientific and patent literature does not reveal substantive research into its potential use in other areas, such as antifungal, antibacterial, or antiparasitic applications. Its primary identity in the scientific record remains that of a failed candidate piscicide.

Q & A

Q. Basic Research Focus

  • Storage : Keep in amber glass under nitrogen at 4°C to prevent oxidation and moisture absorption .
  • Handling : Use butyl or nitrile gloves during transfers; avoid contact with copper or zinc surfaces to prevent catalytic decomposition .
  • Stability monitoring : Perform periodic GC-MS analysis to detect degradation (e.g., amine reversion or aldehyde formation) .

How can computational tools enhance the study of this compound’s interactions in catalytic systems?

Q. Advanced Research Focus

  • Molecular docking : Simulate binding interactions with enzyme active sites (e.g., lipases) using AutoDock Vina .
  • Kinetic modeling : Apply Michaelis-Menten principles to compare catalytic efficiency (kcat/Km) with related amino alcohols .
  • Spectroscopic validation : Use FTIR or Raman spectroscopy to confirm predicted hydrogen-bonding patterns in solvent-catalyst systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.